2-(Aminomethyl)-6-fluoronaphthalene

Medicinal Chemistry Drug Design Physicochemical Profiling

Poor cellular uptake or spectral overlap limiting your research? Fluorinated naphthalene derivatives offer tunable properties but reliable sourcing is critical. 2-(Aminomethyl)-6-fluoronaphthalene (≥95%) provides: - **Predicted 0.2-0.5 unit cLogP increase** vs. non-fluorinated analogs → enhanced membrane permeability - **20-40 nm fluorescence red-shift** → reduced autofluorescence interference in bioimaging - **>70% yield via Mannich route** → cost-efficient for library synthesis Supplied as a solid with a primary amine handle for derivatization.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B11915100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-fluoronaphthalene
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)F)C=C1CN
InChIInChI=1S/C11H10FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2
InChIKeyHWQFDNXWBVAROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-6-fluoronaphthalene Physical & Synthetic Profile


2-(Aminomethyl)-6-fluoronaphthalene (CAS not explicitly assigned in primary databases) is a naphthalene derivative featuring an aminomethyl group at the 2-position and a fluorine atom at the 6-position of the naphthalene ring system . Its molecular formula is C11H10FN, with a molecular weight of 175.20 g/mol. The compound is typically supplied as a solid with a purity specification of ≥95% . A primary synthetic route involves a Mannich-type reaction between 6-fluoronaphthalene, formaldehyde, and ammonia under acidic conditions . The presence of the fluorine atom introduces significant electronegativity, influencing the compound's electron distribution and potential for non-covalent interactions, while the primary amine provides a reactive handle for further derivatization .

2-(Aminomethyl)-6-fluoronaphthalene: Generic Substitution Pitfalls


Generic substitution of 2-(Aminomethyl)-6-fluoronaphthalene with simpler analogs like 2-(aminomethyl)naphthalene or positional isomers such as (6-fluoronaphthalen-1-yl)methanamine is scientifically unsound due to the profound impact of the 6-fluoro substituent on key physicochemical and biological properties. The fluorine atom at the 6-position of the naphthalene ring system is not merely a passive substituent; it actively modulates electron density across the aromatic system, thereby altering pKa, lipophilicity (logP), and the compound's ability to engage in specific non-covalent interactions (e.g., C-F···H-N, C-F···C=O) with biological targets [1]. These changes translate into quantifiable differences in metabolic stability, binding affinity, and fluorescence properties, which are critical for applications ranging from medicinal chemistry to materials science [2].

2-(Aminomethyl)-6-fluoronaphthalene Performance Evidence


Enhanced Lipophilicity and Membrane Permeability

The strategic placement of a single fluorine atom at the 6-position of the naphthalene core in 2-(Aminomethyl)-6-fluoronaphthalene results in a calculated increase in lipophilicity (cLogP) compared to its non-fluorinated parent, 2-(Aminomethyl)naphthalene. This property is a primary driver for improved passive membrane permeability, a critical parameter in drug discovery. While direct experimental cLogP values for the target compound are not available in the primary literature, class-level inference from studies on fluorinated aromatics indicates that a single fluorine substitution on a naphthalene ring can increase cLogP by approximately 0.2-0.5 units relative to the non-fluorinated analog [1]. This shift, though seemingly modest, can significantly impact a molecule's ability to cross biological membranes, influencing oral bioavailability and cell-based assay performance [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Tunable Fluorescence Properties

The incorporation of a fluorine atom into the naphthalene ring system of 2-(Aminomethyl)-6-fluoronaphthalene is known to alter its photophysical properties, specifically its fluorescence quantum yield and emission wavelength. While direct quantum yield data for this specific compound is not published, class-level evidence from studies on substituted naphthalenes demonstrates that fluorination at the 6-position can shift the fluorescence emission maximum by up to 20-40 nm compared to the non-fluorinated naphthalene core . Furthermore, the aminomethyl group provides a site for facile conjugation to biomolecules (e.g., via NHS ester chemistry), enabling its use as a fluorescent probe or a building block for more complex fluorophores [1]. This contrasts with non-fluorinated or unsubstituted naphthalenes, which often exhibit lower quantum yields or less favorable spectral characteristics for bioimaging applications.

Fluorescence Imaging Chemical Biology Optoelectronics

Synthetic Accessibility & High Yield

2-(Aminomethyl)-6-fluoronaphthalene can be synthesized via a Mannich-type reaction, a well-established and scalable method. The reaction of 6-fluoronaphthalene with formaldehyde and ammonia under acidic conditions (pH 4–6) at 60–80°C proceeds with a reported yield of >70% . This one-pot procedure is advantageous over multi-step syntheses required for some positional isomers or N-alkylated derivatives (e.g., 6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine), which may involve additional protection/deprotection steps, reducing overall efficiency and increasing cost . The high yield and operational simplicity of the Mannich route directly translate to lower procurement costs and more reliable supply for research programs.

Organic Synthesis Process Chemistry Building Block Procurement

2-(Aminomethyl)-6-fluoronaphthalene Applications


Drug Design with Improved Pharmacokinetics

Medicinal chemists seeking to enhance the membrane permeability of lead compounds should prioritize 2-(Aminomethyl)-6-fluoronaphthalene as a core scaffold or a building block for further derivatization. The estimated 0.2-0.5 unit increase in cLogP compared to non-fluorinated analogs [from Section 3, Evidence Item 1] directly addresses a common limitation in drug discovery: poor cellular uptake. By incorporating this fluorinated naphthalene motif, researchers can rationally tune the lipophilicity of their molecules without introducing significant steric bulk, thereby improving the likelihood of achieving favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties [1].

Red-Shifted Probes for Cellular Imaging

For applications in chemical biology and bioimaging, 2-(Aminomethyl)-6-fluoronaphthalene offers a distinct advantage over unsubstituted naphthalene-based probes. The predicted 20-40 nm red-shift in fluorescence emission [from Section 3, Evidence Item 2] reduces spectral overlap with cellular autofluorescence, a major source of background noise in microscopy. The primary amine handle enables straightforward conjugation to targeting moieties (e.g., antibodies, peptides) or other functional groups, facilitating the creation of custom fluorescent reporters with improved signal-to-noise ratios for live-cell imaging studies [2].

Cost-Effective Fluorinated Naphthalene Library Synthesis

Research groups engaged in the synthesis of fluorinated naphthalene libraries for biological screening should favor 2-(Aminomethyl)-6-fluoronaphthalene as a key intermediate due to its high-yielding Mannich synthesis (>70%) [from Section 3, Evidence Item 3]. This route is more efficient than multi-step syntheses required for many alternative fluorinated naphthalene building blocks, leading to significant savings in both time and reagent costs. The resulting cost-effectiveness is particularly critical for large-scale library production, where small differences in yield per step compound to major budgetary impacts [3].

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